
(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with an ethyl group and a tricarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of 1-ethylpyrrole with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of 2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyrrole: A pyrrole derivative with an acetyl group, known for its use in flavor and fragrance industries.
1-Methyl-2-acetylpyrrole: Another pyrrole derivative with a methyl and acetyl group, used in organic synthesis.
Uniqueness
2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile is unique due to its tricarbonitrile moiety, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
138596-89-1 |
|---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-(1-ethylpyrrol-2-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H8N4/c1-2-15-5-3-4-11(15)10(8-14)9(6-12)7-13/h3-5H,2H2,1H3 |
InChI Key |
FWXPFXAWKOKLFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)

![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)

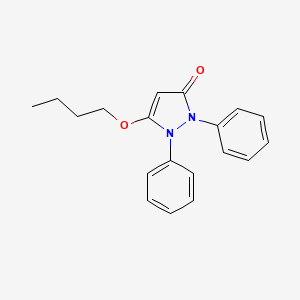

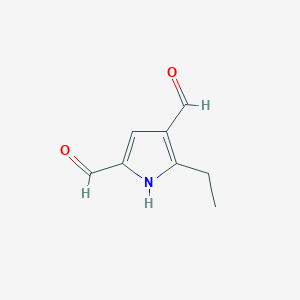
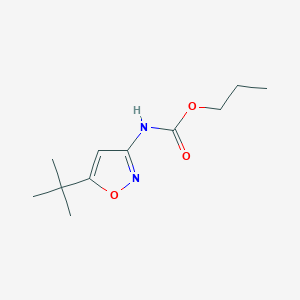
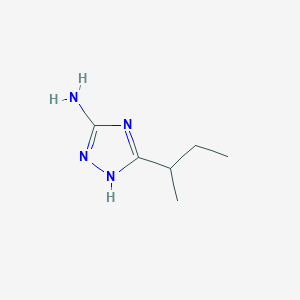
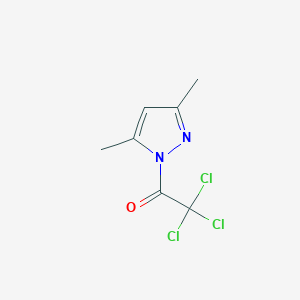

![(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)
![1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15208622.png)

